ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate
Description
Ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate is a complex heterocyclic compound characterized by a fused benzo[4,5]cyclohepta[1,2-b]thiophene core with a 10-oxo group and a piperidine-1-carboxylate substituent at the 4-position. This structure combines a tricyclic aromatic system with a piperidine-derived moiety, which is often associated with bioactivity in pharmaceuticals.
Synthetic routes for analogous compounds, as described by Waldvogel et al. (1976), involve modifications of 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one precursors, where substituents like piperidylidene groups are introduced via condensation or alkylation reactions . The target compound’s synthesis likely follows similar strategies, with the ethyl carboxylate group introduced through esterification of the piperidine nitrogen.
Properties
IUPAC Name |
ethyl 4-(8-oxo-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-21(24)22-10-7-14(8-11-22)19-16-6-4-3-5-15(16)13-18(23)20-17(19)9-12-26-20/h3-6,9,12H,2,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUZVYUKBOUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate involves multiple steps of organic reactions. One common method includes the following steps:
Formation of the Benzo-Cycloheptane Core: The initial step involves the synthesis of the benzo-cycloheptane core, which can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction or reductive amination, followed by cyclization.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- The ethyl carboxylate substituent introduces polarity absent in methyl or hydroxyl analogs, which may influence pharmacokinetics (e.g., absorption, half-life).
Spectroscopic and Physicochemical Properties
NMR studies on related compounds (e.g., Rapa, compounds 1 and 7) reveal that structural similarities result in nearly identical chemical shifts for most protons, except in regions adjacent to substituents (e.g., positions 29–36 and 39–44) . For the target compound, the ethyl carboxylate group is expected to induce distinct shifts in these regions due to electron-withdrawing effects, which could be validated via comparative NMR profiling.
Biological Activity
Ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure consisting of a benzo[4,5]cyclohepta[1,2-b]thiophene core attached to a piperidine ring with a carboxylate ester group. The synthesis typically involves several steps:
- Formation of the Benzo-Cycloheptane Core : Achieved through Friedel-Crafts acylation followed by cyclization.
- Introduction of the Thiophene Ring : Utilized via cross-coupling reactions like Suzuki or Stille coupling.
- Piperidine Ring Formation : Synthesized through Mannich reactions or reductive amination.
These steps highlight the compound's complexity and the sophisticated methodologies required for its synthesis .
Antitumor Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising antitumor activity with IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (μM) | Activity Classification |
|---|---|---|
| MCF-7 | < 10 | Active |
| A549 | < 10 | Active |
| HeLa | > 10 | Inactive |
These findings suggest that the compound may selectively target tumor cells while sparing normal cells, a crucial characteristic for anticancer agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through cell cycle arrest mechanisms. The specific pathways involved require further elucidation through detailed biochemical studies .
Other Biological Activities
In addition to its antitumor properties, this compound has been explored for other pharmacological activities:
Case Studies and Research Findings
A study conducted on various derivatives of similar compounds highlighted the importance of structural modifications on biological activity. For instance, alterations in substituents around the thiophene and piperidine rings significantly influenced cytotoxicity and selectivity towards cancer cells .
Notable Findings
- Substituent Influence : Variations in chemical groups attached to the core structure can enhance or diminish biological activity.
- Selectivity : Certain derivatives exhibited selective toxicity towards specific cancer cell lines while showing minimal effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
